molecular formula C9H12N2OS B2406537 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione CAS No. 2142822-03-3

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione

Cat. No.: B2406537
CAS No.: 2142822-03-3
M. Wt: 196.27
InChI Key: AXZXJRLGQKKDFW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione is a heterocyclic compound with a unique structure that combines a cyclopropyl group and a tetrahydropyrano ring fused to an imidazole core

Preparation Methods

The synthesis of 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c13-9-10-7-5-12-4-3-8(7)11(9)6-1-2-6/h6H,1-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXJRLGQKKDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(COCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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